molecular formula C24H46N2O5 B1271952 Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha CAS No. 204192-31-4

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dcha

Cat. No.: B1271952
CAS No.: 204192-31-4
M. Wt: 442.6 g/mol
InChI Key: VGDOSYNRNNWING-GNAZCLTHSA-N
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Description

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt is a chemical compound with the molecular formula C25H48N2O5. It is commonly used in biochemical research and organic synthesis. This compound is known for its role as a building block in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using a hydroxylating agent like osmium tetroxide.

    Formation of the Dicyclohexylammonium Salt: The final step involves the formation of the dicyclohexylammonium salt by reacting the compound with dicyclohexylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Types of Reactions:

    Oxidation: Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

  • Boc-(3S,4S)-4-amino-3-hydroxy-5-methylheptanoic acid
  • Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid

Comparison: Boc-(3S,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid dicyclohexylammonium salt is unique due to its specific stereochemistry and the presence of the dicyclohexylammonium salt. This makes it particularly useful in certain synthetic applications where stereochemistry is crucial. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool in organic synthesis and biochemical research.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5.C12H23N/c1-7(2)10(8(14)6-9(15)16)13-11(17)18-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-8,10,14H,6H2,1-5H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOSYNRNNWING-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373150
Record name (3S,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204192-31-4
Record name (3S,4S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxy-5-methylhexanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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